molecular formula C23H16N4O B12918298 2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 63514-98-7

2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B12918298
CAS No.: 63514-98-7
M. Wt: 364.4 g/mol
InChI Key: KXFMOORCLXICKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery Timeline

The synthesis and characterization of this compound emerged alongside advancements in heterocyclic chemistry during the late 20th century. Early work on pyrazolo-pyridazine derivatives dates to the 1970s, but the specific triphenyl-substituted variant gained prominence in the 2000s due to its structural complexity and potential pharmacological applications. Key milestones include its first reported synthesis via cyclocondensation reactions involving hydrazine derivatives and acetylenic ketones, a method later refined to improve yield and purity. By the 2010s, computational studies using density functional theory (DFT) and Hartree–Fock methods provided deeper insights into its electronic structure and vibrational properties. Recent investigations (post-2020) have focused on optimizing synthetic routes and exploring its reactivity in cross-coupling reactions.

Nomenclature and IUPAC Classification

The systematic IUPAC name This compound reflects its intricate architecture:

  • Parent structure : Pyridazin-7(6H)-one, a six-membered ring with two nitrogen atoms and a ketone group at position 7.
  • Fused system : A pyrazole ring (five-membered, two adjacent nitrogens) fused at positions 3 and 4 of the pyridazine moiety.
  • Substituents : Three phenyl groups attached to the pyrazole ring at positions 2, 3, and 4.

The numbering scheme and fusion pattern adhere to IUPAC guidelines for bicyclic systems, as illustrated below:

Feature Description
Parent ring Pyridazin-7(6H)-one (positions 1–6)
Fused pyrazole Positions 3a–6a (pyridazine) and 1–2 (pyrazole)
Substituents Phenyl groups at pyrazole positions 2, 3, 4

Properties

CAS No.

63514-98-7

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

2,3,4-triphenyl-6H-pyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C23H16N4O/c28-23-21-19(20(24-25-23)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)27(26-21)18-14-8-3-9-15-18/h1-15H,(H,25,28)

InChI Key

KXFMOORCLXICKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NNC(=O)C3=NN2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the pyrazolopyridazine core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity and yield.

Chemical Reactions Analysis

3.1. Formylation and Cyclization

The Vilsmeier-Haack reaction is pivotal in the synthesis of these compounds. It involves the formylation of pyrazole derivatives, which then undergo cyclization to form the pyrazolo[3,4-d]pyridazin-7(6H)-one ring system.

3.2. Condensation Reactions

Pyrazolo[3,4-d]pyridazin-7(6H)-ones can participate in various condensation reactions, similar to other pyrazole derivatives. These reactions often involve active methylene compounds or other nucleophilic species .

3.3. Oxidation and Reduction

While specific oxidation and reduction reactions of 2,3,4-triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one are not well-documented, pyrazole derivatives generally undergo oxidation at the nitrogen atom or at the pyrazole ring. Reduction reactions might target the carbonyl group or other functional groups present in the molecule.

Structural Characteristics

The structural confirmation of pyrazolo[3,4-d]pyridazin-7(6H)-ones, including This compound , is typically achieved through spectroscopic methods (NMR, IR) and single-crystal X-ray crystallography .

Structural Data

CompoundCrystal SystemSpace GroupCell Parameters
7d TriclinicP1a = 10.151(2) Å, b = 11.341(2) Å, c = 13.561(3) Å

Scientific Research Applications

2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyridazinone core is shared across several derivatives, but substituent variations critically alter properties and applications. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Features
2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one 2-, 3-, 4-Ph C₂₄H₁₇N₃O* ~363.41 Not reported High steric bulk; potential for π-π interactions in enzyme binding
2-Methyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one 2-Me C₆H₆N₄O 150.14 Not reported Simplified structure; lower molecular weight
3-Methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one 3-Me, 4-Ph (Isoxazole core) C₁₂H₉N₃O₂ 227.22 Not reported Isoxazole ring; PDE4 inhibitor intermediate
(E)-4,6-Diphenyl-3-styrylisoxazolo[3,4-d]pyridazin-7(6H)-one 4-Ph, 6-Ph, 3-styryl C₂₅H₁₇N₃O₂ 391.42 224–225 Extended conjugation; higher melting point due to rigidity

Key Observations:

  • Core Heterocycle Differences: Isoxazolo derivatives (e.g., 3-methyl-4-phenylisoxazolo[3,4-d]pyridazinone) exhibit distinct electronic properties due to the oxygen atom in the isoxazole ring, impacting reactivity and bioactivity .

Physicochemical Properties

  • Melting Points: Increased aromatic substitution correlates with higher melting points. For example, the diphenyl-styryl derivative (44f) melts at 224–225°C, whereas simpler methyl analogues lack reported data .
  • Solubility: Triphenyl substitution likely reduces aqueous solubility compared to methylated or smaller aryl derivatives, impacting formulation strategies.

Biological Activity

2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound belonging to the pyrazolo-pyridazine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

  • Molecular Formula : C23H16N4O
  • Molecular Weight : 364.399 g/mol
  • CAS Number : 63514-98-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : The compound exhibited significant antiproliferative effects against several cancer cell lines including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The GI50 values for these cell lines were reported in low micromolar ranges, indicating potent activity.
    Cell LineGI50 (µM)
    K5625.0
    MV4-116.5
    MCF-74.8
  • Mechanism of Action : The compound was shown to induce apoptosis through the activation of caspases, particularly caspase 9 and caspase 3/7. This was evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP) and upregulation of pro-apoptotic markers such as Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:

  • Cytokine Inhibition : Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound also demonstrated antimicrobial activity against various bacterial strains. In vitro tests indicated that it possesses moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazolo-pyridazine derivatives:

  • Study on Anticancer Activity : A study published in Molecules reported that derivatives similar to this compound showed significant antiproliferative activity by inducing cell cycle arrest and apoptosis in cancer cells .
  • Mechanistic Insights : Another investigation revealed that the compound activates autophagy pathways through increased expression of beclin-1 and inhibition of mTOR signaling pathways . This dual action—inducing both apoptosis and autophagy—highlights its potential as a therapeutic agent against cancer.

Q & A

Q. Advanced

  • Electron-withdrawing groups (EWGs) : p-Chlorophenyl at position 6 enhances aldose reductase inhibition (IC₅₀ comparable to Sorbinil) by stabilizing enzyme interactions ().
  • Ribofuranosyl substitutions : Improve antiviral activity against HSV-1, with 2′-deoxyriboside derivatives showing 2-fold higher potency ().
  • Acetic acid chains : Critical for enzyme inhibition, whereas propionic/butyric analogues are less effective ().

What mechanistic insights explain unexpected cyclonucleoside formation during oxidation reactions of related derivatives?

Advanced
Oxidative dehydrogenation using tert-butyl hydroperoxide (TBHP) and CuCl₂ may form cyclonucleosides via radical intermediates or keto-enol tautomerism. For example, 5,8-dihydropyrimido[4,5-c]pyridazin-7(6H)-one derivatives undergo cyclization instead of dehydrogenation, highlighting competing pathways (55% yield of cyclonucleoside vs. no detectable dehydrogenated product) ().

How do intramolecular interactions affect the solid-state packing and stability of this compound?

Advanced
X-ray crystallography reveals stabilization via:

  • C–H···O hydrogen bonds : Between pyridazinone carbonyl and adjacent phenyl groups.
  • π-π stacking : Planar phenyl rings interact at 3.3–3.5 Å distances.
    These interactions create a rigid lattice, with two independent molecules in the asymmetric unit ().

What contradictions exist in structure-activity relationships (SAR) between pyrazolo[3,4-d]pyridazinones and isoxazolo analogues?

Q. Advanced

  • Pyrazolo derivatives : Require acetic acid chains and EWGs for aldose reductase inhibition ().
  • Isoxazolo analogues : Depend on p-methoxyphenyl groups and lateral metalation for metabotropic glutamate receptor modulation ().
    This divergence suggests distinct pharmacophoric requirements despite structural similarities.

What are the key applications of this compound in medicinal chemistry research?

Q. Basic

  • Aldose reductase inhibitors : Derivatives with EWGs show potential for diabetic complications ().
  • Antiviral agents : Ribofuranosyl-substituted derivatives target HSV-1 ().
  • Receptor modulators : Isoxazolo variants act as positive allosteric modulators for glutamate receptors ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.